1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an isopropyl group, a methyl group, and a thienylmethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl and methyl groups: Alkylation reactions can be used to introduce these groups onto the pyrazole ring.
Attachment of the thienylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a thienylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while substitution reactions could introduce new functional groups onto the pyrazole ring or the thienylmethyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-phenylmethyl)methanamine: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thienylmethyl group in 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine may impart unique electronic and steric properties, potentially affecting its reactivity and interactions with other molecules. This could make it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H20ClN3S |
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Molecular Weight |
285.84 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N3S.ClH/c1-10(2)13-7-11(16(3)15-13)8-14-9-12-5-4-6-17-12;/h4-7,10,14H,8-9H2,1-3H3;1H |
InChI Key |
OMMNVOGIESTPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
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